molecular formula C11H8N2O4 B1498032 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid CAS No. 358986-47-7

4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1498032
CAS RN: 358986-47-7
M. Wt: 232.19 g/mol
InChI Key: UWDHRUNKPWXPRW-UHFFFAOYSA-N
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Description

4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is a slightly yellow, crystalline material, moderately toxic .


Synthesis Analysis

The synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents have been discussed .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic methods including NMR, FTIR, ES-MS, and UV .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .


Physical And Chemical Properties Analysis

4-Nitrophenol is a slightly yellow, crystalline material. It shows two polymorphs in the crystalline state . In solution, 4-nitrophenol has a dissociation constant (pKa) of 7.15 at 25 °C .

Scientific Research Applications

Antibacterial Applications

Pyrrolnitrin Analogues and Antibacterial Activity : A study synthesized new pyrrolderivatives from ethyl 1-aryl-2-methyl-4-(4-nitrophenyl)pyrrole-3-carboxylates. These compounds, along with previously reported 1,4- and 1,5-diarylpyrroles, underwent antimicrobial screenings. Notably, some 1-aryl-2-methyl-4-(4-nitrophenyl)pyrrole-3-carboxylic acids and their 5-chloroderivatives exhibited potent antibacterial properties. Structure-activity relationships were discussed based on the results obtained (Filacchioni et al., 1983).

Synthesis and Characterization

Regio-Selective Synthesis : A regio-selective synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid was developed. The synthesis utilized the bulky tert-butyl moiety of 1-tert-butyl-1H-pyrrole to direct selective, unsymmetrical substitutions at the 3 and 4 positions (Nguyen, Schiksnis & Michelotti, 2009).

Electrochromic Devices and Conducting Polymers : A mixture of isomers involving 1-(4-nitrophenyl)-1H-pyrrole was synthesized and the resulting monomers were polymerized chemically, producing soluble polymers. These polymers were characterized through various methods, revealing transition properties and electronic band gaps significant for electrochromic devices. The kinetic study of the polymer's switching ability confirmed its suitability for such devices (Variş et al., 2006).

Anion Recognition Studies : Research on molecular recognition of anions highlighted the synthesis of nitrophenyl pyrrolic amide receptors. These receptors, upon interaction with specific anions, demonstrated significant color changes, indicating their potential as new colorimetric sensors for the anions (Zhen, 2006).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the specific reaction it is involved in. For example, in the catalytic reduction of 4-nitrophenol, the compound acts as a substrate for the catalyst .

Safety and Hazards

4-Nitrophenol is moderately toxic and causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

The field of nanotechnology is expanding, and nanostructured materials are being explored for their potential in various applications, including the catalytic reduction of 4-nitrophenol .

properties

IUPAC Name

4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-11(15)10-6-12-5-9(10)7-1-3-8(4-2-7)13(16)17/h1-6,12H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDHRUNKPWXPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC=C2C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655824
Record name 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid

CAS RN

358986-47-7
Record name 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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